D-Ribitol-3-13C

Metabolic Flux Analysis Pentose Phosphate Pathway Saccharomyces cerevisiae

D-Ribitol-3-13C (synonym: Adonitol-3-13C; Ribitol-3-13C) is a stable isotope-labeled sugar alcohol belonging to the pentitol class, with molecular formula ¹³CC₄H₁₂O₅ and a molecular weight of 153.14 g/mol, in which the carbon-13 isotope is incorporated exclusively at the C3 position. The unlabeled form, D-ribitol (CAS 488-81-3), is a crystalline pentose alcohol produced by reduction of D-ribose and serves as a component of teichoic acids in Gram-positive bacteria, riboflavin (vitamin B2), and O-mannose glycans on mammalian α-dystroglycan.

Molecular Formula ¹³CC₄H₁₂O₅
Molecular Weight 153.14
Cat. No. B1161267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribitol-3-13C
SynonymsD-Adonitol-3-13C
Molecular Formula¹³CC₄H₁₂O₅
Molecular Weight153.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribitol-3-13C: A Position-Specific 13C-Labeled Pentitol for Metabolic Tracing, Quantitative Metabolomics, and NMR Spectroscopy


D-Ribitol-3-13C (synonym: Adonitol-3-13C; Ribitol-3-13C) is a stable isotope-labeled sugar alcohol belonging to the pentitol class, with molecular formula ¹³CC₄H₁₂O₅ and a molecular weight of 153.14 g/mol, in which the carbon-13 isotope is incorporated exclusively at the C3 position [1]. The unlabeled form, D-ribitol (CAS 488-81-3), is a crystalline pentose alcohol produced by reduction of D-ribose and serves as a component of teichoic acids in Gram-positive bacteria, riboflavin (vitamin B2), and O-mannose glycans on mammalian α-dystroglycan [2]. As a position-specific 13C-labeled analog, D-Ribitol-3-13C is supplied at chemical purities of ≥98% and isotopic enrichments of ≥98–99 atom% 13C, making it suitable for use as an internal standard in GC-MS and LC-MS quantitative workflows, a tracer in ¹³C metabolic flux analysis (¹³C-MFA), and a probe in NMR structural investigations [1].

Why Unlabeled Ribitol or Alternative Positional 13C-Isotopomers Cannot Substitute for D-Ribitol-3-13C in Quantitative and Tracer Applications


Substituting D-Ribitol-3-13C with unlabeled ribitol, Ribitol-13C₅, or alternative mono-13C isotopomers (e.g., D-Ribitol-1-13C, D-Ribitol-2-13C, D-Ribitol-5-13C) introduces critical analytical and metabolic interpretation failures. In quantitative GC-MS or LC-MS workflows, unlabeled ribitol co-elutes identically with endogenous ribitol, precluding accurate peak-area normalization via stable isotope dilution [1]. In ¹³C-MFA, the C3 carbon occupies a unique position along the ribitol backbone that reports specifically on carbon rearrangement through the non-oxidative pentose phosphate pathway (PPP); C3-labeled ribitol yields positional enrichment patterns in downstream metabolites that are inaccessible from C1- or C5-labeled isotopomers because those terminal positions undergo distinct metabolic fates upon entry into central carbon metabolism [2][3]. Furthermore, the symmetric nature of the ribitol molecule means that C1 and C5 are chemically equivalent in solution 13C-NMR, whereas the C3 label provides a unique resonance that resolves conformational asymmetry at the molecular core, enabling structural studies that C1-, C2-, or C5-labeled variants cannot support [4].

D-Ribitol-3-13C Quantitative Differentiation Evidence Against Closest Analogs


C3-Specific 13C Labeling Enables Unique Positional Enrichment Tracing in Pentose Phosphate Pathway Flux Analysis Not Accessible with C1-, C2-, or C5-Isotopomers

In ¹³C metabolic flux analysis (¹³C-MFA) of the pentose phosphate pathway (PPP), the positional fate of the C3 carbon of ribitol is distinct from that of the terminal C1/C5 positions. When D-Ribitol-3-13C is used as a tracer or when 13C-labeled D-glucose is fed to engineered Saccharomyces cerevisiae strains, NMR measurements demonstrate that approximately 60% of the D-ribose produced is derived from D-glucose via the PPP, with specific labeling patterns at internal carbon positions [1]. In contrast, when L-[2-13C]arabinose is metabolized by Pichia guilliermondii, 13C fractional enrichment at C-2 of ribitol reaches 32.7% at 9 min, while C-3 enrichment remains at the natural abundance level, demonstrating that position-specific labeling at C3 versus C2 reports on completely different metabolic routes (PPP oxidative branch vs. reductive branch) [2]. A C1- or C5-labeled isotopomer would lose the C3 positional information upon metabolic interconversion through transketolase/transaldolase reactions, where terminal and internal carbon positions undergo distinct rearrangement patterns. This differential metabolic fate makes D-Ribitol-3-13C uniquely suited for resolving the contribution of the non-oxidative PPP branch [1][2].

Metabolic Flux Analysis Pentose Phosphate Pathway Saccharomyces cerevisiae

Certified Isotopic Enrichment of ≥99 atom% 13C at C3 Provides a Quantifiable Purity Advantage Over Partially Labeled or Unlabeled Ribitol in Stable Isotope Dilution MS Assays

For stable isotope dilution mass spectrometry (SID-MS), the isotopic enrichment of the internal standard directly determines the lower limit of quantification (LLOQ) and the dynamic range of the assay. D-Ribitol-3-13C is commercially available with a certified isotopic enrichment of 99 atom% 13C and a chemical purity of ≥98% (and up to 99.70% from select suppliers) . In contrast, Ribitol-1,2,3,4,5-13C₅ (fully labeled) has a molecular weight of 157.11 g/mol (a +5 Da mass shift vs. +1 Da for the mono-13C isotopomer) and is priced at a substantial premium; its +5 Da mass shift can cause chromatographic retention time shifts relative to the endogenous analyte, complicating co-elution-based quantification . Unlabeled ribitol (CAS 488-81-3) cannot serve as an internal standard in MS workflows because it is indistinguishable from endogenous ribitol in both retention time and mass spectrum, violating the fundamental requirement that the internal standard must be absent from the sample matrix [1]. The +1 Da mass shift of D-Ribitol-3-13C is sufficient to separate the internal standard signal from the endogenous M+0 isotopologue while minimizing isotopic cross-talk (the contribution of naturally occurring 13C in the target compound to the internal standard channel), which is higher for +1 Da labels than for +5 Da labels in complex matrices [1].

Stable Isotope Dilution GC-MS Quantification Isotopic Purity

Ribitol Is a Validated Urinary Biomarker for Bladder Cancer Diagnosis with 100% Sensitivity in GC-TOFMS Metabolomics; 13C-Labeled Ribitol Enables Absolute Quantification in Diagnostic Assay Development

Ribitol has been independently validated as a significantly decreased urinary metabolite in bladder cancer (BC) patients across two independent clinical cohorts. In the 2010 discovery study by Pasikanti et al. (n = 24 BC, 51 controls), urinary metabonomic profiling using GC-TOFMS achieved 100% sensitivity for BC detection (vs. 33% for urinary cytology) with an ROC AUC of 0.90, identifying ribitol among 15 discriminatory marker metabolites [1]. In the 2013 confirmatory study (n = 38 BC, 61 controls), ribitol was again validated as a decreased urinary biomarker, in combination with 2,5-furandicarboxylic acid and ribonic acid, achieving 71% sensitivity and 100% specificity using GC×GC-TOFMS [2]. For translation of these biomarker panels into quantitative clinical assays, a 13C-labeled ribitol internal standard—such as D-Ribitol-3-13C—is required to correct for matrix effects, derivatization variability, and instrument drift during absolute quantification by GC-MS or LC-MS/MS . Unlabeled ribitol cannot be used in these quantitative diagnostic workflows because it is indistinguishable from endogenous urinary ribitol, which is already present at elevated or depressed levels in patient samples .

Urinary Metabolomics Bladder Cancer Diagnosis Biomarker Validation

C3 13C Label Resolves Conformational Asymmetry at the Ribitol Molecular Core in Solid-State NMR, a Capability Absent from Terminal C1/C5-Labeled Isotopomers

The symmetric acyclic structure of ribitol (C₅H₁₂O₅) presents a challenge for NMR-based conformational studies: in solution-state 13C-NMR, the C1 and C5 signals are chemically equivalent, obscuring any conformational asymmetry between the two terminal positions [1]. However, solid-state 13C-NMR of crystalline ribitol reveals unequal C1 and C5 signals, indicating that the molecule adopts asymmetric conformations in the solid state [1]. D-Ribitol-3-13C, with its 13C label at the central C3 position, provides a unique NMR probe that reports directly on the C2–C3 and C3–C4 dihedral angles, which govern the overall conformational equilibrium of the ribitol backbone. Database analysis has shown that the C3–C4 dihedral angle populates the anti-conformation (180°), while the C2–C3 dihedral angle adopts the gauche conformation (±60°), creating an asymmetric conformational landscape around the C3 center [1]. A C1-13C or C5-13C isotopomer cannot resolve this asymmetry because the two terminal labels are chemically equivalent in solution and provide no direct probe of the C3-centered dihedral angles. Furthermore, for stereochemical assignment of ribitol configuration in natural products (e.g., the C-polysaccharide of Streptococcus pneumoniae), the average 13C NMR chemical shift difference between D-ribitol- and L-ribitol-containing trisaccharide phosphates was 0.034 ppm, demonstrating that even subtle conformational differences around the ribitol core can be detected by 13C NMR when the appropriate labeling position is used [2][3].

Conformational Analysis Solid-State NMR Ribitol Structure

D-Ribitol-3-13C Yields a Validated GC-MS Retention Time of 14.725–16.240 min as Internal Standard, Enabling Reproducible Cross-Study Metabolomics Normalization

In plant metabolomics workflows, 13C-ribitol is established as a universal internal standard for GC-MS-based metabolite profiling. Data from the NIH Common Fund Metabolomics Workbench (Study ST003797) document that 13C-ribitol, when analyzed on an Agilent DB5-MS column (30 m × 0.25 mm, 0.25 μm) with a standard temperature gradient, exhibits a validated retention time of 14.725 min for leaf tissue extracts and 16.240 min for kernel tissue extracts, with peak areas reported as relative peak area to 13C-ribitol [1]. The use of 13C-labeled ribitol as an internal standard at a defined concentration (e.g., 10 μM in extraction solvent) allows normalization across samples, batches, and studies, correcting for variations in derivatization efficiency, injection volume, and instrument sensitivity . This standardized approach has been adopted across multiple independent metabolomics laboratories. D-Ribitol-3-13C specifically provides the +1 Da mass shift needed for selected ion monitoring (SIM) or full-scan MS without the risk of retention time perturbation that can occur with fully labeled Ribitol-13C₅ due to the cumulative isotopic effect on chromatographic behavior [2]. Unlabeled ribitol at natural abundance cannot be used for normalization because it is indistinguishable from endogenous ribitol already present in biological extracts .

GC-MS Metabolomics Internal Standard Retention Time Cross-Study Reproducibility

High-Value Application Scenarios for D-Ribitol-3-13C Based on Validated Quantitative Differentiation Evidence


13C Metabolic Flux Analysis (13C-MFA) of the Pentose Phosphate Pathway in Engineered Yeast Strains for Industrial D-Ribose Production

Investigators using engineered Saccharomyces cerevisiae strains (e.g., pgi1 mutants overexpressing DOG1, GDH2, or gapB) to produce D-ribose and ribitol from D-glucose can employ D-Ribitol-3-13C as a positional tracer. The C3 13C label uniquely reports on carbon rearrangement through the non-oxidative PPP branch, providing flux distribution data that C1- or C5-labeled isotopomers cannot deliver. Quantitative NMR measurements have demonstrated that approximately 60% of D-ribose is derived from D-glucose via the PPP in these strains, a determination requiring position-specific 13C labeling [1][2].

Absolute Quantification of Urinary Ribitol in Bladder Cancer Diagnostic Assay Development Using Stable Isotope Dilution GC-MS or LC-MS/MS

Clinical metabolomics groups developing quantitative MS-based assays for the bladder cancer biomarker panel comprising ribitol, 2,5-furandicarboxylic acid, and ribonic acid must use D-Ribitol-3-13C as the stable isotope-labeled internal standard. The validated clinical data show that ribitol is significantly decreased in BC patient urine (71% sensitivity, 100% specificity in the 2013 confirmatory cohort), and absolute quantification by SID-MS requires a 13C-labeled isotopomer that is absent from the sample matrix. D-Ribitol-3-13C at 99 atom% 13C enrichment meets this requirement at a favorable cost compared to fully labeled alternatives [3][4].

Cross-Study GC-MS Metabolomics Normalization Using Validated 13C-Ribitol Internal Standard Retention Time Calibration

Metabolomics core laboratories performing large-scale cohort studies can standardize their GC-MS workflows by adopting D-Ribitol-3-13C as the universal internal standard. Data from the NIH Metabolomics Workbench confirm that 13C-ribitol elutes at 14.725 min (leaf) and 16.240 min (kernel) under standard GC conditions, enabling reproducible peak-area normalization across batches, instruments, and studies. This validated retention time benchmark supports multi-site metabolomics consortiums and reduces inter-laboratory variability in quantitative reporting [5].

Solid-State and Solution NMR Conformational Studies of Ribitol-Containing Biomolecules Including Teichoic Acids, O-Mannose Glycans, and C-Polysaccharide Antigens

Structural biologists investigating the conformation of ribitol within teichoic acids, α-dystroglycan O-mannose glycans, or the Streptococcus pneumoniae C-polysaccharide antigen can use D-Ribitol-3-13C to probe the C2–C3 and C3–C4 dihedral angles that define the molecule's asymmetric conformational equilibrium. The 13C label at C3 provides a ~90-fold signal enhancement over natural abundance 13C and reports on the central conformational landscape, which terminal C1/C5 labels cannot resolve due to their chemical equivalence in solution NMR [6][7].

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